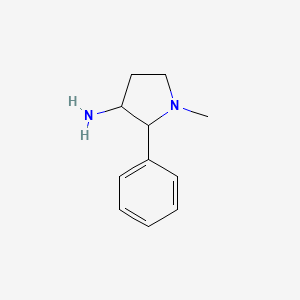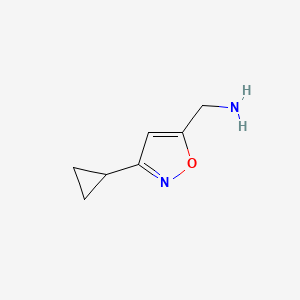![molecular formula C8H3ClF3N3 B1427002 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine CAS No. 946594-93-0](/img/structure/B1427002.png)
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine” is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-D]pyrimidin-5-one .Molecular Structure Analysis
The molecular formula of “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine” is C7H4ClN3 . The 1H NMR spectrum of a similar compound shows various peaks, indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The predicted density of a similar compound, “4-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine”, is 1.656±0.06 g/cm3 . The melting point of a related compound is 187–189°C .Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP), including “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Anti-Inflammatory Activities
- Application : Pyrimidines, including “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine”, have been found to display a range of pharmacological effects including anti-inflammatory .
- Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Interfacial Interactions of Pyrimidines
- Application : “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .
- Methods : The study involves the use of the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Results : The specific results or outcomes of this application were not detailed in the source .
4. Anticancer Activities
- Application : Pyrimidines, including “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine”, have been found to display a range of pharmacological effects including anticancer .
- Methods : The anticancer effects of pyrimidines are attributed to their structural resemblance with the nucleotide base pair of DNA and RNA, making them valuable compounds in the treatment of cancer .
- Results : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
5. Anti-parasitic and Anti-psoriatic Properties
- Application : Piritrexim (PTX), a synthetic antifolate which includes “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine”, has anti-parasitic, anti-psoriatic and anti-tumor properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
6. Superior Pest Control Properties
- Application : As observed with other TFMP derivatives, the presence of fluorine and pyridine structure in “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine” result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
7. Antiviral Activities
- Application : Pyrimidines, including “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine”, have been found to display a range of pharmacological effects including antiviral .
- Methods : The antiviral effects of pyrimidines are attributed to their structural resemblance with the nucleotide base pair of DNA and RNA, making them valuable compounds in the treatment of viral infections .
- Results : Many novel pyrimidine derivatives have been designed and developed for their antiviral activity in the last few years .
8. Antimalarial Properties
- Application : Pyrimidines, including “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine”, have been found to display a range of pharmacological effects including antimalarial .
- Methods : The antimalarial effects of pyrimidines are attributed to their structural resemblance with the nucleotide base pair of DNA and RNA, making them valuable compounds in the treatment of malaria .
- Results : Many novel pyrimidine derivatives have been designed and developed for their antimalarial activity in the last few years .
9. Inhibition of Dihydrofolate Reductase
- Application : Piritrexim (PTX), a synthetic antifolate which includes “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine”, has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Piritrexim showed good antitumor effects on the carcinosarcoma in rats .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-6-4(13-3-14-7)1-2-5(15-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHCNXOZDINKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224605 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine | |
CAS RN |
946594-93-0 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946594-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)
![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
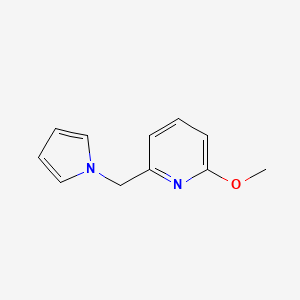
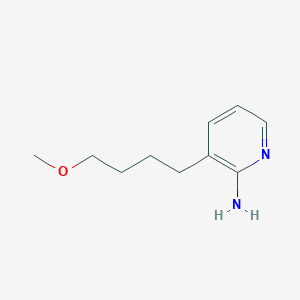
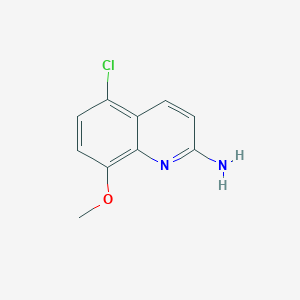
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
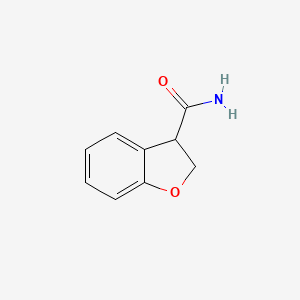
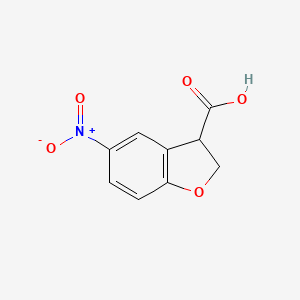
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
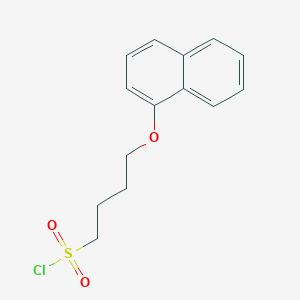
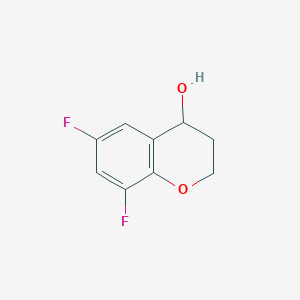
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)
